

# Application Notes and Protocols: ST-539 In Vivo Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

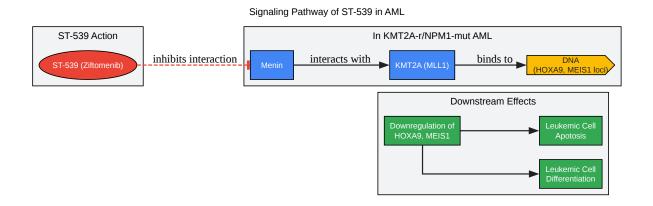
## Introduction

**ST-539**, also known as KO-539 or ziftomenib, is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction. This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A (MLL1) rearrangements or NPM1 mutations. By disrupting this interaction, **ST-539** leads to the downregulation of key oncogenic genes, inducing differentiation and apoptosis in susceptible cancer cells. These application notes provide a detailed protocol for the in vivo administration of **ST-539** to mice, based on preclinical studies, to facilitate further research into its therapeutic potential.

# **Mechanism of Action**

**ST-539** targets the menin-KMT2A complex, which plays a crucial role in the transcriptional regulation of genes such as HOXA9 and MEIS1. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, leading to the overexpression of these genes and a block in cellular differentiation. **ST-539** binds to menin, preventing its interaction with KMT2A and displacing the complex from chromatin. This leads to the transcriptional repression of target genes, lifting the differentiation block and promoting the apoptosis of leukemic cells.





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Caption: Mechanism of action of ST-539 in AML cells.

## **Data Presentation**

# Table 1: In Vivo Administration Protocols for ST-539 in Mouse Models



Parameter	Details	Reference
Compound	ST-539 (KO-539, Ziftomenib)	N/A
Mouse Strain	NSG (NOD scid gamma) mice for xenograft models	[1][2]
Route of Administration	Oral (PO), via gavage	[1][2]
Dosage	50 mg/kg or 75 mg/kg	[1][2]
Dosing Schedule	Once daily	[1][2]
Vehicle Formulation	20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), 5% (v/v) Cremophor EL in sterile water	Inferred from similar menin inhibitors

Table 2: Summary of Preclinical Pharmacokinetic and Toxicology Data for ST-539 in Mice



Parameter	Observation	Reference
Bioavailability	Orally bioavailable	[1]
Pharmacokinetics	Dose-proportional exposure observed in early clinical studies. Accumulates in tissues in mice.	N/A
Maximum Tolerated Dose (MTD)	Not explicitly defined in mice from public sources. Clinical trials in humans are establishing the recommended Phase 2 dose.	N/A
Toxicology Profile	Generally well-tolerated in preclinical mouse models with no significant weight loss or overt signs of toxicity at efficacious doses.	[2]
Adverse Effects	In clinical trials, differentiation syndrome has been observed, which is a known class effect of menin inhibitors.	N/A

# Experimental Protocols Preparation of ST-539 Formulation for Oral Administration

#### Materials:

- ST-539 (KO-539, ziftomenib) powder
- (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
- Cremophor EL



- Sterile water for injection
- Sterile conical tubes (15 mL and 50 mL)
- Magnetic stirrer and stir bar
- Vortex mixer
- Analytical balance

#### Procedure:

- Calculate the required amount of ST-539, HP-β-CD, and Cremophor EL based on the
  desired final concentration and volume. For a 10 mg/mL solution, for a 50 mg/kg dose in a
  20g mouse (0.2 mL volume), you would need to prepare a solution with a concentration of 5
  mg/mL.
- Prepare the vehicle by dissolving 20% (w/v) HP-β-CD in sterile water. For 10 mL of vehicle, this would be 2 g of HP-β-CD in a final volume of 10 mL. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is completely dissolved.
- Add 5% (v/v) Cremophor EL to the HP-β-CD solution. For 10 mL of vehicle, add 0.5 mL of Cremophor EL. Mix thoroughly.
- Weigh the required amount of **ST-539** powder and place it in a sterile conical tube.
- Add a small amount of the vehicle to the ST-539 powder to create a paste.
- Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure complete suspension of the compound.
- Protect the final formulation from light and store at 4°C for short-term use. Prepare fresh daily for dosing.

# In Vivo Administration of ST-539 to Mice

Materials:

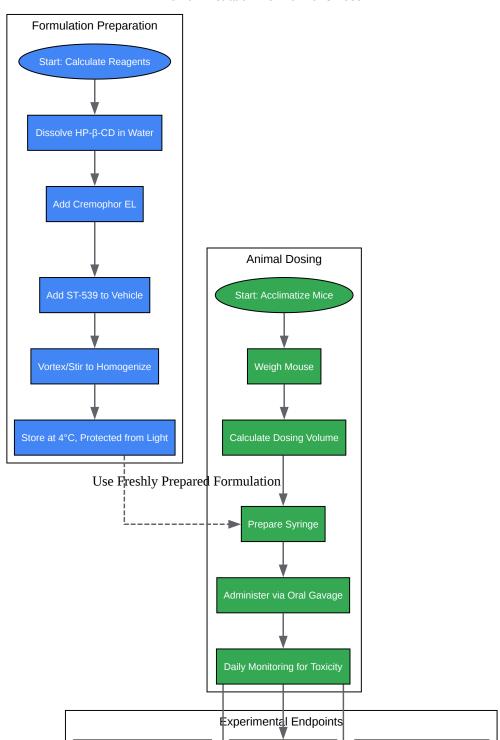


- ST-539 formulation
- Appropriate mouse strain (e.g., NSG mice for AML xenografts)
- Animal balance
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes
- 70% ethanol for disinfection

#### Procedure:

- Acclimatize the mice to the facility for at least one week before the start of the experiment.
- On each day of dosing, weigh each mouse to determine the precise volume of the ST-539 formulation to be administered.
- Thoroughly mix the **ST-539** formulation by vortexing before drawing it into the syringe.
- Gently restrain the mouse and administer the calculated volume of the ST-539 formulation via oral gavage.
- Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
- Follow the approved institutional animal care and use committee (IACUC) protocols for all
  procedures.





In Vivo Administration Workflow for ST-539

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Caption: Workflow for ST-539 in vivo administration.

**Tumor Volume Measurement** 

Blood Collection (PK)

Tissue Harvesting (PD/Tox)



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## References

- 1. cancernetwork.com [cancernetwork.com]
- 2. d-nb.info [d-nb.info]
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